molecular formula C17H18ClNO4 B300007 4-chloro-N-(3,4,5-trimethoxybenzyl)benzamide

4-chloro-N-(3,4,5-trimethoxybenzyl)benzamide

Cat. No. B300007
M. Wt: 335.8 g/mol
InChI Key: KTUGSNZMUFLARD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-(3,4,5-trimethoxybenzyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides and has been found to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

4-chloro-N-(3,4,5-trimethoxybenzyl)benzamide has been studied for its potential therapeutic applications in various scientific research fields. It has been found to exhibit anticancer properties by inhibiting the growth of cancer cells. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.

Mechanism of Action

The mechanism of action of 4-chloro-N-(3,4,5-trimethoxybenzyl)benzamide involves the inhibition of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects
4-chloro-N-(3,4,5-trimethoxybenzyl)benzamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-chloro-N-(3,4,5-trimethoxybenzyl)benzamide in lab experiments is its potential therapeutic applications in cancer and neurological disorders. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the scientific research of 4-chloro-N-(3,4,5-trimethoxybenzyl)benzamide. One potential direction is to further investigate its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, the development of more effective synthesis methods and the optimization of its pharmacokinetic properties may also be explored. Finally, the use of this compound in combination with other therapeutic agents may also be investigated to enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of 4-chloro-N-(3,4,5-trimethoxybenzyl)benzamide involves the reaction of 4-chlorobenzoyl chloride with 3,4,5-trimethoxybenzylamine in the presence of a base. The resulting product is then purified using column chromatography to obtain pure 4-chloro-N-(3,4,5-trimethoxybenzyl)benzamide.

properties

Product Name

4-chloro-N-(3,4,5-trimethoxybenzyl)benzamide

Molecular Formula

C17H18ClNO4

Molecular Weight

335.8 g/mol

IUPAC Name

4-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide

InChI

InChI=1S/C17H18ClNO4/c1-21-14-8-11(9-15(22-2)16(14)23-3)10-19-17(20)12-4-6-13(18)7-5-12/h4-9H,10H2,1-3H3,(H,19,20)

InChI Key

KTUGSNZMUFLARD-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)CNC(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CNC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.